molecular formula C10H7F4N3 B13482283 5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B13482283
M. Wt: 245.18 g/mol
InChI Key: DOVHDNOKUISQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at position 3 and a phenyl ring at position 5 The phenyl ring is further substituted with a fluoro group at position 4 and a trifluoromethyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluoro group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluoro and trifluoromethyl groups enhances the compound’s binding affinity and specificity, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7F4N3

Molecular Weight

245.18 g/mol

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H7F4N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17)

InChI Key

DOVHDNOKUISQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.